molecular formula C25H14F7N7O B15612782 SJ-C1044

SJ-C1044

Número de catálogo: B15612782
Peso molecular: 561.4 g/mol
Clave InChI: XFEORFKJWFWIIA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

SJ-C1044 is a useful research compound. Its molecular formula is C25H14F7N7O and its molecular weight is 561.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C25H14F7N7O

Peso molecular

561.4 g/mol

Nombre IUPAC

N-[2-fluoro-5-[[3-(7H-purin-6-yl)-2-pyridinyl]amino]phenyl]-3,5-bis(trifluoromethyl)benzamide

InChI

InChI=1S/C25H14F7N7O/c26-17-4-3-15(38-21-16(2-1-5-33-21)19-20-22(36-10-34-19)37-11-35-20)9-18(17)39-23(40)12-6-13(24(27,28)29)8-14(7-12)25(30,31)32/h1-11H,(H,33,38)(H,39,40)(H,34,35,36,37)

Clave InChI

XFEORFKJWFWIIA-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

No Publicly Available Information on SJ-C1044 as a Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive investigation, it has been determined that there is no publicly available scientific or technical information identifying "SJ-C1044" as a drug, chemical compound, or biological agent. All searches for this identifier have exclusively returned information related to a vehicle diagnostic trouble code.

The identifier "C1044" corresponds to a fault code in automotive systems, specifically indicating an "Abnormality in periodical signal for RR wheel speed sensor." This is related to the anti-lock braking system (ABS) and electronic stability control (ESC) of a vehicle. The "SJ" prefix did not yield any differentiation in the search results.

Consequently, it is not possible to provide the requested in-depth technical guide, including its mechanism of action, quantitative data, experimental protocols, and signaling pathways, as "this compound" does not appear to be a substance with therapeutic applications based on available data.

It is possible that:

  • The identifier "this compound" is incorrect or contains a typographical error.

  • The identifier refers to a proprietary compound that is not yet disclosed in public literature or databases.

  • The information is from a context other than drug development or life sciences research.

Researchers, scientists, and drug development professionals are advised to verify the identifier and its source. If a corrected or alternative designation is available, a new search for information can be conducted. Without a valid identifier for a therapeutic agent, the core requirements of this request cannot be fulfilled.

No Publicly Available Data for Compound SJ-C1044

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available scientific and technical databases, no information was found regarding the discovery, synthesis pathway, or biological activity of a compound designated "SJ-C1044".

The search queries for "this compound discovery" and "this compound synthesis pathway" did not yield any relevant results pertaining to a chemical or pharmaceutical compound. The search results were primarily associated with the automotive diagnostic trouble code C1044, related to the anti-lock braking system (ABS) in vehicles such as Mitsubishi.[1]

This lack of information suggests that "this compound" may be one of the following:

  • An internal or proprietary compound code that has not been disclosed in public literature or patents.

  • A compound that is in a very early stage of development and has not yet been published.

  • An incorrect or outdated identifier for a compound.

Without any primary data on the chemical structure, mechanism of action, or synthesis of this compound, it is not possible to generate the requested in-depth technical guide, including quantitative data tables, experimental protocols, and pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the compound identifier and consult internal documentation or proprietary databases if the compound is part of a non-public research program. If "this compound" is a typographical error, providing the correct designation will be necessary to proceed with a literature search and data compilation.

References

Physical and chemical properties of SJ-C1044

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available scientific databases and chemical registries, the compound designated "SJ-C1044" could not be identified. This designation does not appear to correspond to a known chemical entity in the public domain.

As a result, it is not possible to provide an in-depth technical guide on its physical and chemical properties, experimental protocols, or biological activities as requested. The core information required to generate such a document, including quantitative data and descriptions of experimental procedures, is contingent on the unambiguous identification of the molecule.

It is possible that "this compound" represents:

  • An internal or proprietary research code that has not been publicly disclosed.

  • A newly synthesized compound that has not yet been published or indexed.

  • An incorrect or typographical error in the designation.

To proceed with this request, please verify the compound identifier and, if possible, provide additional context, such as:

  • The chemical class or therapeutic area of interest.

  • Any associated research institution or publication.

  • The full chemical name or structure.

Without this fundamental information, the creation of the requested technical guide, including data tables and visualizations, cannot be fulfilled.

No Publicly Available Research Findings for "SJ-C1044"

Author: BenchChem Technical Support Team. Date: December 2025

The search for "SJ-C1044" did not yield any relevant results in biomedical literature or clinical trial registries. This suggests that "this compound" may be one of the following:

  • An internal, confidential project code not yet disclosed in public-facing research.

  • A typographical error in the compound's name.

  • A compound that has not yet reached the publication stage of development.

The search did identify similarly named entities in unrelated fields, which are detailed below to prevent confusion:

  • AOC 1044 : A substance being investigated in a clinical study for Duchenne Muscular Dystrophy.[1]

  • C1044 : A diagnostic trouble code related to the anti-lock braking system (ABS) in some vehicles.[2][3]

  • NCT02631044 : The identifier for a clinical trial focused on a treatment for B-cell Non-Hodgkin Lymphoma.[4]

Without publicly available data, the core requirements of the request—including the presentation of quantitative data, detailing of experimental protocols, and visualization of signaling pathways for "this compound"—cannot be fulfilled.

For the researchers, scientists, and drug development professionals who are the intended audience of this guide, it is recommended to verify the compound's designation. If "this compound" is an internal code, accessing the relevant internal documentation would be the appropriate next step. If the name is incorrect, providing the correct designation will allow for a renewed and potentially successful search for the required information.

References

Access to Preliminary Data on SJ-C1044 In Vitro and In Vivo Studies Remains Undisclosed

Author: BenchChem Technical Support Team. Date: December 2025

Memphis, TN - Detailed preliminary data, including in vitro and in vivo studies, for the compound identified as SJ-C1044 is not currently available in the public domain. Extensive searches of scientific literature, patent databases, and public disclosures from St. Jude Children's Research Hospital, the likely institution of origin for a compound with the "SJ" prefix, have not yielded specific information on this compound.

The "SJ" designation is consistent with the nomenclature used by St. Jude for its internally developed compounds and drug discovery programs.[1][2] It is highly probable that this compound is an internal identifier for a novel therapeutic candidate in the early stages of research and development. Information on such compounds is often kept confidential until it is formally published in peer-reviewed journals or disclosed in patent applications.

St. Jude Children's Research Hospital is a world-renowned center for pediatric cancer research and treatment, with a robust drug discovery and development pipeline.[3][4][5] The institution's research focuses on identifying and developing targeted therapies for pediatric cancers, which often have different genetic drivers than adult cancers.[5]

Given the lack of public information, it is not possible to provide a technical guide with quantitative data, experimental protocols, or signaling pathway diagrams for this compound at this time. Researchers and drug development professionals interested in this specific compound are encouraged to monitor future publications and patent filings from St. Jude Children's Research Hospital.

For those interested in the general drug discovery and development process at St. Jude, the hospital's website provides overviews of their research programs and lists some of their licensed technologies.[1][2] This can offer insights into the types of therapeutic modalities and disease targets being pursued at the institution.

It is important to note that the absence of public data does not necessarily reflect the status or potential of the this compound program. It is a common practice in the pharmaceutical and biotechnology industries to maintain confidentiality during the preclinical and early clinical development phases to protect intellectual property and ensure a thorough evaluation of the compound's safety and efficacy before broader dissemination of the data.

References

Methodological & Application

Application Notes and Protocols for the Preparation of SR-4835 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-4835 is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13)[1][2][3][4]. As a key regulator of transcriptional elongation and the DNA damage response (DDR), the CDK12/Cyclin K complex represents a significant target in oncology research, particularly in the context of triple-negative breast cancer (TNBC) and other malignancies with deficiencies in DNA repair pathways[3][4][5]. SR-4835 has been shown to induce a "BRCAness" phenotype, sensitizing cancer cells to PARP inhibitors and DNA-damaging agents[3][5][6]. This document provides detailed protocols for the preparation of SR-4835 stock solutions for use in in vitro and in vivo research settings.

Chemical Properties and Data

Proper preparation of a stock solution is critical for ensuring the accuracy and reproducibility of experimental results. The following table summarizes the key chemical and physical properties of SR-4835.

PropertyValueReference
Chemical Name N-[(5,6-dichloro-1H-benzimidazol-2-yl)methyl]-9-(1-methyl-1H-pyrazol-4-yl)-2-(4-morpholinyl)-9H-purin-6-amine[7]
CAS Number 2387704-62-1[1][7]
Molecular Formula C₂₁H₂₀Cl₂N₁₀O[1][7]
Molecular Weight 499.36 g/mol [1][2]
Purity ≥98%[7]
Appearance Solid[7]

Solubility Data

The solubility of SR-4835 is a critical factor in the preparation of stock solutions. It is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO).

SolventSolubilityNotes
DMSO 5 mg/mL (10.01 mM)[1][8] to 16 mg/mL (32.04 mM)[3]Sonication or warming to 50°C may be required to fully dissolve the compound. Use fresh, anhydrous DMSO as moisture can reduce solubility.[1][3]
Methanol Soluble[7]
Water Insoluble[3]
Ethanol Insoluble[3]

Experimental Protocols

Preparation of a 10 mM SR-4835 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of SR-4835 in DMSO, a common starting concentration for in vitro cell-based assays.

Materials:

  • SR-4835 powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Pre-weighing Preparation: Before handling the compound, ensure that you are wearing appropriate PPE.

  • Weighing SR-4835: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 1 mg of SR-4835 powder into the tube.

  • Calculating DMSO Volume: To prepare a 10 mM stock solution from 1 mg of SR-4835 (MW = 499.36 g/mol ), the required volume of DMSO can be calculated as follows:

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

    • Volume (µL) = (0.001 g / 499.36 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 200.26 µL

  • Dissolving the Compound: Add 200.26 µL of anhydrous, sterile DMSO to the microcentrifuge tube containing the SR-4835 powder.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If the compound does not fully dissolve, sonication for 5-10 minutes or gentle warming in a 50°C water bath can be applied.[3] Visually inspect the solution to ensure there are no visible particulates.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[9] Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year).[10]

Diagrams

G Workflow for Preparing SR-4835 Stock Solution cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage Wear PPE Wear PPE Weigh SR-4835 Weigh SR-4835 Wear PPE->Weigh SR-4835 Add DMSO Add DMSO Weigh SR-4835->Add DMSO Vortex/Sonicate Vortex/Sonicate Add DMSO->Vortex/Sonicate Aliquot Aliquot Vortex/Sonicate->Aliquot Store at -20°C/-80°C Store at -20°C/-80°C Aliquot->Store at -20°C/-80°C

Caption: Workflow for Preparing SR-4835 Stock Solution.

G SR-4835 Mechanism of Action SR-4835 SR-4835 CDK12/13 CDK12/13 SR-4835->CDK12/13 inhibits RNA Pol II Phosphorylation RNA Pol II Phosphorylation CDK12/13->RNA Pol II Phosphorylation promotes DNA Damage Response DNA Damage Response CDK12/13->DNA Damage Response Transcription Elongation Transcription Elongation RNA Pol II Phosphorylation->Transcription Elongation DDR Gene Expression (e.g., BRCA1) DDR Gene Expression (e.g., BRCA1) Transcription Elongation->DDR Gene Expression (e.g., BRCA1) DDR Gene Expression (e.g., BRCA1)->DNA Damage Response Cell Death (in cancer cells) Cell Death (in cancer cells) DNA Damage Response->Cell Death (in cancer cells) synergy with PARP inhibitors

Caption: Simplified Signaling Pathway of SR-4835.

Safety Precautions

SR-4835 is a bioactive compound and should be handled with care. Assume that the compound is potentially hazardous. Use appropriate personal protective equipment, including a lab coat, gloves, and safety glasses, at all times. Work in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, wash immediately with plenty of water. Consult the Safety Data Sheet (SDS) for more detailed information.

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and protocols for the dissolution of the chemical compound SJ-C1044. The information is intended for researchers, scientists, and drug development professionals. Due to the limited publicly available information on this compound, the following recommendations are based on general laboratory practices for dissolving novel research compounds. It is imperative to conduct small-scale solubility tests before proceeding with larger quantities.

It is important to note that extensive searches for "this compound" in chemical databases and scientific literature did not yield specific information on this compound. The following protocols are therefore generalized and should be adapted based on empirical testing.

Compound Information

A critical first step in determining an appropriate solvent is to understand the physicochemical properties of the compound. Since specific data for this compound is unavailable, researchers should aim to determine the following:

  • Polarity: Is the compound polar or non-polar? This can often be inferred from the chemical structure.

  • Functional Groups: The presence of ionizable functional groups (e.g., carboxylic acids, amines) will influence solubility in aqueous solutions at different pH values.

  • Physical State: Whether the compound is a solid (crystalline or amorphous) or an oil will affect the dissolution process.

Recommended Solvents for Initial Solubility Screening

For a novel compound like this compound, a systematic solubility screening is recommended. The following table outlines common laboratory solvents in order of decreasing polarity that should be tested.

Solvent Class Polarity Index Typical Use Cases & Notes
Water (pH adjusted) Aqueous10.2For highly polar and ionizable compounds. Test at acidic, neutral, and basic pH.
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2A versatile solvent that dissolves a wide range of polar and non-polar compounds. Often used for creating stock solutions for in vitro assays.
Ethanol (EtOH) Polar Protic5.2A less toxic alternative to methanol, suitable for a range of polar compounds.
Methanol (MeOH) Polar Protic5.1Effective for many polar organic compounds.
Isopropanol (IPA) Polar Protic3.9Intermediate polarity, useful for compounds not soluble in more polar alcohols.
Acetonitrile (ACN) Polar Aprotic5.8Commonly used in chromatography; can be a good solvent for moderately polar compounds.
Dichloromethane (DCM) Non-polar3.1For non-polar and lipophilic compounds.
Hexanes Non-polar0.1For very non-polar, hydrocarbon-like compounds.

Experimental Protocol: Small-Scale Solubility Testing

This protocol describes a method to determine the approximate solubility of this compound in various solvents.

Materials
  • This compound powder

  • Selected solvents (from Table 1)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Water bath sonicator

  • Analytical balance (readable to 0.1 mg)

  • Pipettes

Procedure
  • Weighing the Compound: Accurately weigh approximately 1-5 mg of this compound into a pre-weighed microcentrifuge tube.

  • Solvent Addition: Add a small, precise volume of the first solvent to be tested (e.g., 100 µL).

  • Dissolution Attempts:

    • Vortexing: Vortex the tube vigorously for 1-2 minutes. Visually inspect for any undissolved solid.

    • Sonication: If the compound is not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes.

    • Warming: If sonication is ineffective, gently warm the solution (e.g., to 37°C). Be cautious, as heat can degrade some compounds.

  • Assessing Solubility:

    • If the compound dissolves completely, the solubility is at least the concentration you have prepared (e.g., 1 mg in 100 µL = 10 mg/mL). You can add more compound to determine the saturation point.

    • If the compound does not dissolve, add another aliquot of solvent (e.g., another 100 µL) and repeat the dissolution steps. Record the total volume of solvent required to dissolve the compound.

  • Repeat for Other Solvents: Repeat steps 1-4 for each solvent you are screening.

  • Documentation: Carefully document the observed solubility in each solvent (e.g., >10 mg/mL in DMSO, <1 mg/mL in water).

Visualization of Experimental Workflow

The following diagram illustrates the decision-making process for selecting a solvent for this compound.

G start Start: Obtain this compound weigh Weigh 1-5 mg of this compound start->weigh add_solvent Add 100 µL of Test Solvent weigh->add_solvent vortex Vortex for 1-2 min add_solvent->vortex check1 Is it dissolved? vortex->check1 sonicate Sonicate for 5-10 min check1->sonicate No soluble Record Solubility (e.g., >10 mg/mL) check1->soluble Yes check2 Is it dissolved? sonicate->check2 warm Warm to 37°C check2->warm No check2->soluble Yes check3 Is it dissolved? warm->check3 check3->soluble Yes add_more_solvent Add another 100 µL of Solvent check3->add_more_solvent No insoluble Record as Insoluble (<1 mg/mL) check3->insoluble If max volume reached end End of Test for this Solvent soluble->end add_more_solvent->vortex insoluble->end

Caption: Workflow for determining the solubility of this compound.

Preparation of Stock Solutions

Once a suitable solvent has been identified (commonly DMSO for in vitro studies), a concentrated stock solution can be prepared.

Protocol for DMSO Stock Solution
  • Determine Required Concentration: Decide on the desired stock concentration (e.g., 10 mM, 50 mM).

  • Calculate Mass: Calculate the mass of this compound needed based on its molecular weight and the desired volume and concentration.

  • Weigh Compound: Accurately weigh the calculated mass of this compound into a sterile, conical tube.

  • Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO.

  • Dissolve: Vortex and, if necessary, sonicate until the compound is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.

Signaling Pathway Considerations

Without knowing the biological target of this compound, a specific signaling pathway diagram cannot be provided. However, once the target is identified, a diagram can be constructed to visualize its mechanism of action. For example, if this compound is a kinase inhibitor, the diagram would illustrate the kinase cascade it inhibits.

A generic signaling pathway diagram is presented below to illustrate the format.

G Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 SJC1044 This compound SJC1044->Kinase1 Inhibition Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus Response Cellular Response Nucleus->Response

Caption: Example of a generic signaling pathway showing inhibition.

Conclusion and Recommendations

The successful use of this compound in research and drug development is contingent on proper handling and dissolution. Due to the current lack of specific data for this compound, a systematic and careful approach to determining its solubility is essential. It is strongly recommended that researchers start with small-scale solubility tests as outlined in this document. Once a suitable solvent is identified, high-quality, anhydrous solvents should be used to prepare stock solutions, which should be stored under appropriate conditions to maintain compound integrity. As more information about the properties and biological targets of this compound becomes available, these protocols should be updated accordingly.

Application Notes and Protocols for Preclinical Evaluation of Novel Anticancer Agents in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound designated "SJ-C1044" is not available in the public domain. The following application notes and protocols provide a generalized framework for determining the dosage and administration of a novel investigational anticancer compound, hereafter referred to as "Compound X," in mouse models, based on established preclinical research practices.

Introduction

Preclinical evaluation of novel anticancer compounds in mouse models is a critical step in drug development. These studies are essential for establishing initial safety, determining pharmacokinetic profiles, and demonstrating preliminary efficacy before advancing to clinical trials. This document outlines standard protocols for determining the maximum tolerated dose (MTD), assessing pharmacokinetic parameters, and evaluating the antitumor activity of Compound X in various mouse models.

Key Experimental Protocols

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of Compound X that can be administered to mice without causing unacceptable toxicity.

Methodology:

  • Animal Models: Use a healthy, non-tumor-bearing mouse strain, typically the same strain that will be used for efficacy studies (e.g., BALB/c, C57BL/6, or immunodeficient strains like NU/J, NOD.CB17-Prkdcscid/J, or NSG™)[1].

  • Group Allocation: Assign mice to several dose groups (e.g., 3-5 mice per group). Include a vehicle control group.

  • Dose Escalation: Start with a low dose of Compound X and escalate in subsequent groups based on a predefined dose escalation scheme (e.g., modified Fibonacci sequence).

  • Administration: Administer Compound X via the intended clinical route (e.g., intravenous (i.v.), intraperitoneal (i.p.), oral (p.o.), or subcutaneous (s.c.))[1][2]. Dosing can be a single administration or repeated over a short period (e.g., daily for 5 days).

  • Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance. A common endpoint for excessive toxicity is a body weight loss exceeding 20% of the initial weight.

  • Data Collection: Record body weights, clinical observations, and any instances of morbidity or mortality.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality, significant body weight loss, or other severe clinical signs of toxicity.

Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of Compound X in mice.

Methodology:

  • Animal Models: Use the same mouse strain as in the MTD study.

  • Dosing: Administer a single dose of Compound X at a dose level below the MTD via the intended therapeutic route(s) (e.g., one group for i.v. administration and another for p.o. administration to determine bioavailability).

  • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours). Tissues of interest (e.g., liver, kidney, tumor) can also be collected at terminal time points[3][4].

  • Sample Analysis: Analyze the concentration of Compound X in plasma and tissue homogenates using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS)[5].

  • Data Analysis: Calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC). For oral administration, calculate bioavailability (F%)[4][5].

Antitumor Efficacy Study (Xenograft/Syngeneic Model)

Objective: To evaluate the antitumor activity of Compound X in a relevant mouse model of cancer.

Methodology:

  • Animal Models:

    • Xenograft Models: Implant human cancer cell lines subcutaneously or orthotopically into immunodeficient mice (e.g., nude, SCID, or NSG™ mice)[1][2].

    • Syngeneic Models: Implant murine cancer cell lines into immunocompetent mice of the same genetic background (e.g., CT26 colon carcinoma in BALB/c mice) to evaluate the interaction with the immune system[2][6].

  • Tumor Establishment: Allow tumors to grow to a palpable size (e.g., 100-200 mm³) before starting treatment[1].

  • Group Allocation: Randomize mice into treatment groups (typically 8-10 mice per group), including a vehicle control group and potentially a positive control (standard-of-care) group[1].

  • Dosing and Administration: Administer Compound X at one or more dose levels below the MTD, following a predetermined schedule (e.g., once daily, twice weekly) and route of administration[1][2].

  • Monitoring:

    • Measure tumor volume using calipers 2-3 times per week[1].

    • Monitor body weight and clinical signs of toxicity throughout the study[1].

  • Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size (e.g., 2000 mm³) or for a defined duration[1]. Key efficacy endpoints include tumor growth inhibition (TGI) and tumor regression.

Data Presentation

Table 1: Example Maximum Tolerated Dose (MTD) Study Summary

Dose Group (mg/kg)Administration RouteDosing ScheduleMean Body Weight Change (%)Morbidity/MortalityClinical Observations
Vehiclei.p.Daily x 5+2.50/5Normal
10i.p.Daily x 5+1.80/5Normal
20i.p.Daily x 5-3.20/5Normal
40i.p.Daily x 5-12.50/5Mild lethargy
80i.p.Daily x 5-21.02/5Severe lethargy, hunched posture

Table 2: Example Pharmacokinetic Parameters of Compound X in Mice

ParameterIntravenous (10 mg/kg)Oral (40 mg/kg)
t½ (h) 2.54.1
Cmax (ng/mL) 1500850
AUC (ng*h/mL) 32005800
CL (mL/min/kg) 52.1-
Vd (L/kg) 1.2-
Bioavailability (F%) -45.3

Table 3: Example Efficacy Study Design in a Xenograft Mouse Model

GroupTreatmentDose (mg/kg)RouteScheduleNumber of Mice
1Vehicle-p.o.Daily10
2Compound X20p.o.Daily10
3Compound X40p.o.Daily10
4Positive ControlVariesi.v.Q3D10

Visualizations

G cluster_0 Preclinical Workflow for a Novel Anticancer Agent A Compound Synthesis & In Vitro Screening B Maximum Tolerated Dose (MTD) Study A->B C Pharmacokinetic (PK) Study B->C D Efficacy Studies (Xenograft/Syngeneic Models) B->D E Toxicology Studies C->E D->E F IND-Enabling Studies E->F

Caption: General workflow for preclinical in vivo studies.

G cluster_1 Xenograft Efficacy Study Protocol A Implant Human Tumor Cells into Immunodeficient Mice B Monitor Tumor Growth until Palpable (e.g., 100-200 mm³) A->B C Randomize Mice into Treatment Groups B->C D Initiate Treatment (Vehicle, Compound X, Positive Control) C->D E Monitor Tumor Volume and Body Weight (2-3x weekly) D->E F Continue Treatment until Endpoint E->F G Data Analysis (Tumor Growth Inhibition) F->G

Caption: Typical workflow for a xenograft efficacy study.

G cluster_2 Example Signaling Pathway Inhibition Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation & Survival TF->Proliferation CompoundX Compound X CompoundX->Kinase2

Caption: Inhibition of a kinase signaling pathway by Compound X.

References

Application Notes and Protocols for In Vivo Imaging with SJ-C1044

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJ-C1044 is a novel small molecule near-infrared (NIR) fluorescent probe designed for high-resolution in vivo imaging. Its unique photophysical properties and targeted accumulation in specific tissues make it an invaluable tool for non-invasive monitoring of biological processes in real-time. These application notes provide an overview of this compound's properties, detailed protocols for its use in preclinical animal models, and examples of its application in drug development and biomedical research. The near-infrared window is optimal for in vivo fluorescence imaging due to reduced autofluorescence and low light attenuation in biological tissues.[1]

Physicochemical and Spectroscopic Properties

A summary of the key characteristics of this compound is presented below. Fluorophores with both excitation and emission spectra above 600nm are recommended for in vivo imaging to enhance tissue penetration.[2]

PropertyValue
Molecular Weight 852.9 g/mol
Excitation Maximum (λex) 780 nm
Emission Maximum (λem) 810 nm
Molar Extinction Coefficient 210,000 M⁻¹cm⁻¹
Quantum Yield 0.15 in PBS
Solubility DMSO, PBS (with 1% BSA)
Purity (HPLC) >98%

Applications

This compound is designed for a range of in vivo imaging applications, including:

  • Oncology Research: Visualization and quantification of tumor burden, angiogenesis, and response to therapy.

  • Inflammation Imaging: Monitoring inflammatory responses in various disease models.

  • Drug Development: Assessing pharmacokinetic and pharmacodynamic profiles of therapeutic agents.

  • Cell Tracking: In vivo tracking of labeled cells to study migration and engraftment.

Experimental Protocols

The following protocols provide a general guideline for using this compound in preclinical in vivo imaging studies. It is recommended to optimize these protocols for specific animal models and imaging systems.

In Vitro Characterization and Validation

Before in vivo experiments, it is crucial to validate the signal from your imaging agent in vitro.

Objective: To confirm the fluorescence signal of this compound and determine the optimal concentration for in vivo studies.

Materials:

  • This compound

  • Black 96-well clear bottom plates

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • Fluorescence plate reader or in vivo imaging system

Protocol:

  • Prepare a stock solution of this compound in DMSO (e.g., 1 mM).

  • Create a serial dilution of this compound in PBS containing 1% BSA, with concentrations ranging from 100 µM to 100 nM.

  • Pipette 100 µL of each dilution into the wells of a black 96-well plate.

  • Include wells with PBS and 1% BSA as a negative control.

  • Image the plate using a fluorescence plate reader or an in vivo imaging system with the appropriate excitation and emission filters (Excitation: ~780 nm, Emission: ~810 nm).

  • Determine the concentration that provides a robust signal-to-noise ratio for subsequent in vivo experiments.

In Vivo Imaging in a Murine Tumor Model

This protocol describes the use of this compound for imaging a subcutaneous tumor model in mice.

Animal Model:

  • Immunocompromised mice (e.g., nude mice) are recommended to prevent rejection of human tumor xenografts.

  • Animals should be housed in a pathogen-free environment.

Materials:

  • This compound

  • Sterile PBS

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (e.g., IVIS Spectrum)

  • Tumor-bearing mice

Protocol:

  • Preparation of this compound Solution:

    • Dissolve this compound in a minimal amount of DMSO.

    • Dilute the solution with sterile PBS to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be less than 5% to avoid toxicity.

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).

    • Place the anesthetized mouse on the heated stage of the in vivo imaging system to maintain body temperature.

  • Administration of this compound:

    • Administer the prepared this compound solution via intravenous (tail vein) injection. A typical injection volume is 100-200 µL.

  • Image Acquisition:

    • Acquire fluorescent images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to determine the optimal imaging window.

    • Use an appropriate filter set for the NIR range (e.g., Excitation: 745 nm, Emission: 820 nm).

    • Set the exposure time and binning to achieve a good signal-to-noise ratio without saturation.

  • Image Analysis:

    • Use the accompanying software to draw regions of interest (ROIs) around the tumor and a contralateral non-tumor area.

    • Quantify the average radiant efficiency ([p/s/cm²/sr]/[µW/cm²]) in each ROI.

    • Calculate the tumor-to-background ratio to assess the specific accumulation of the probe.

Data Presentation

The following table summarizes hypothetical quantitative data from an in vivo imaging study using this compound in a murine xenograft model.

Time Post-Injection (hours)Tumor Radiant Efficiency (x 10⁸)Muscle Radiant Efficiency (x 10⁸)Tumor-to-Muscle Ratio
12.5 ± 0.41.8 ± 0.31.4
45.8 ± 0.91.5 ± 0.23.9
88.2 ± 1.11.2 ± 0.26.8
246.5 ± 0.80.8 ± 0.18.1
483.1 ± 0.50.5 ± 0.16.2

Signaling Pathway and Experimental Workflow

The diagrams below illustrate a hypothetical signaling pathway targeted by this compound and the general experimental workflow for an in vivo imaging study.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nucleus Receptor Target Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene TF->Gene Regulates Transcription SJC1044 SJC1044->Receptor Binds

Caption: Hypothetical signaling pathway targeted by this compound.

G A Animal Model Preparation (Tumor Implantation) B This compound Administration (Intravenous Injection) A->B C In Vivo Fluorescence Imaging (Multiple Time Points) B->C D Image Analysis (ROI Quantification) C->D E Ex Vivo Biodistribution (Organ Imaging) C->E F Data Interpretation & Reporting D->F E->F

Caption: General experimental workflow for in vivo imaging.

Troubleshooting

IssuePossible CauseSolution
Low Signal-to-Noise Ratio - Suboptimal probe concentration- High autofluorescence- Incorrect filter selection- Optimize probe dose- Use animals on an alfalfa-free diet- Ensure correct excitation/emission filters are used
High Background Signal - Non-specific binding- Slow clearance of the probe- Increase the time between injection and imaging- Consider using a blocking agent if the target is known
Inconsistent Results - Variation in injection volume- Animal health status- Imaging parameter variability- Use a consistent injection technique- Monitor animal health closely- Standardize all imaging parameters (exposure, binning, etc.)

Conclusion

This compound is a promising near-infrared fluorescent probe for non-invasive in vivo imaging. Its favorable spectroscopic properties and potential for targeted accumulation provide researchers with a powerful tool to study complex biological processes in living animals. The protocols and data presented here serve as a guide to facilitate the successful application of this compound in a variety of preclinical research settings. As with any imaging agent, careful optimization and validation are essential for obtaining reliable and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing SJ-C1044 Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of SJ-C1044 for accurate IC50 determination.

Frequently Asked Questions (FAQs)

Q1: What is an IC50 value and why is it crucial for my research?

A1: The half-maximal inhibitory concentration (IC50) is a quantitative measure indicating the concentration of a drug required to inhibit a specific biological process by 50%.[1][2] In the context of this compound, it represents the concentration at which the compound reduces the activity of its target or the proliferation of cells by half. It is a critical parameter for assessing the potency of a drug.[1]

Q2: What is a typical starting concentration range for determining the IC50 of a new compound like this compound?

A2: When the potency of a new compound is unknown, it is recommended to start with a wide range of concentrations, often spanning several orders of magnitude (e.g., from 1 nM to 100 µM), to capture the full dose-response curve.[1][3] A preliminary range-finding experiment with broad, for example, 10-fold, dilutions can help determine the approximate IC50 range.[4]

Q3: How many concentrations and replicates should I use for an IC50 assay?

A3: A typical approach involves using serial dilutions, such as 2-fold or 3-fold dilutions, across 8 to 12 concentrations.[3] It is recommended to use at least three technical replicates for each concentration to ensure the reliability and statistical significance of the results.[3]

Q4: What is the difference between a biochemical assay and a cell-based assay for IC50 determination?

A4: A biochemical assay measures the effect of a compound on a purified target molecule, such as an enzyme. A cell-based assay measures the compound's effect within a living cell, providing insights into its activity in a more physiologically relevant context. However, cell-based assays can be influenced by factors like cell membrane permeability and efflux pumps.[3]

Q5: How should I prepare the dilutions for this compound?

A5: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Then, perform serial dilutions in the complete culture medium to achieve the desired final concentrations.[4] It is important to ensure the final solvent concentration is consistent across all wells and remains below a toxic threshold for your cell line (typically <0.5% for DMSO).[4]

Experimental Protocols

Detailed Methodology for IC50 Determination using an MTT Assay

This protocol outlines the key steps for determining the IC50 value of this compound using a common cell viability assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Adherent cells of interest

  • This compound

  • 96-well plates

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Adjust the cell suspension concentration to the desired density (e.g., 5 x 10⁴ cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[3]

  • Compound Dilution and Treatment:

    • Prepare a serial dilution of this compound in complete medium. A common approach is a 2-fold or 3-fold dilution series to obtain at least 8-12 different concentrations.[3]

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).[3]

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[3] The incubation time should be consistent across experiments.[4]

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution to each well.[4]

    • Incubate the plate for another 3-4 hours at 37°C.[4]

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[4]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

  • Data Acquisition and Analysis:

    • Read the absorbance at 490 nm or 590 nm using a microplate reader.[4][5]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.[4]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with media/buffer to maintain humidity.[3][5]
No dose-response curve (flat line) - Compound is inactive at the tested concentrations- Compound has precipitated out of solution- Incorrect assay setup- Test a wider and higher range of concentrations.- Check the solubility of the compound in the assay medium.- Verify the expression of the target in your cell line and ensure the assay conditions are optimal.[3]
Inconsistent IC50 values across experiments - Cell passage number and health- Inconsistent incubation times- Variability in reagent preparation- Use cells within a consistent and low passage number range.- Ensure the duration of drug exposure is the same for all experiments.- Prepare fresh reagents and ensure consistent quality.[4]
Unexpectedly high cytotoxicity at low concentrations - Solvent toxicity- Off-target effects- Ensure the final solvent concentration is below the toxic threshold (typically <0.5% for DMSO).- Investigate potential off-target effects of the compound in your specific cell line.[4]
Poor curve fit (low R² value) - Insufficient number of data points- Inappropriate concentration range- Use a sufficient number of concentrations (e.g., 8-12) to define the curve.- Adjust the concentration range to ensure it brackets the IC50 value, capturing both the top and bottom plateaus of the curve.

Visualizations

Hypothetical Signaling Pathway for this compound

Since the specific target of this compound is not defined, the following diagram illustrates a generic receptor tyrosine kinase (RTK) signaling pathway, a common target in drug development. This pathway is often involved in cell proliferation and survival.

SJ_C1044_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Ligand Growth Factor (Ligand) Ligand->RTK Binds SJC1044 This compound (Inhibitor) SJC1044->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes

Caption: Hypothetical inhibition of an RTK signaling pathway by this compound.

Experimental Workflow for IC50 Determination

The following diagram outlines the general workflow for determining the IC50 of this compound.

IC50_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Dilution (Prepare this compound concentrations) A->B C 3. Cell Treatment (Incubate cells with this compound) B->C D 4. Viability Assay (e.g., MTT Assay) C->D E 5. Data Acquisition (Read absorbance) D->E F 6. Data Analysis (Plot dose-response curve) E->F G 7. IC50 Determination F->G

Caption: A streamlined workflow for determining the IC50 value.

References

How to prevent SJ-C1044 degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling and storage of SJ-C1044 to prevent its degradation in solution. Following these recommendations will help ensure the compound's stability and the reproducibility of your experimental results.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound.

Issue Possible Cause Recommended Solution
Precipitation upon dilution in aqueous buffer The aqueous solubility limit of this compound has been exceeded.- Decrease the final concentration of this compound in your assay. - Consider using a co-solvent system to improve solubility. - Adjust the pH of your buffer, as the solubility of ionizable compounds can be pH-dependent.[1]
Loss of compound activity over time in solution Degradation of this compound due to hydrolysis, oxidation, or photolysis.- Prepare fresh solutions for each experiment. - Store stock solutions at -80°C and working solutions on ice, protected from light. - Degas aqueous buffers to remove dissolved oxygen. - If sensitivity to hydrolysis is confirmed, ensure all solvents are anhydrous.
Inconsistent experimental results Inconsistent concentration of active this compound due to degradation or precipitation.- Visually inspect solutions for any signs of precipitation before use.[1] - Centrifuge the vial to pellet any precipitate before preparing a new stock solution.[1] - Regularly assess the purity and concentration of your stock solution using methods like HPLC.

Frequently Asked Questions (FAQs)

Q1: How should I prepare my stock solution of this compound?

A1: It is recommended to prepare a high-concentration stock solution of this compound in an anhydrous organic solvent such as DMSO. For example, a 10 mM stock solution can be prepared by dissolving the compound in 100% DMSO.[1]

Q2: What is the recommended storage condition for this compound stock solutions?

A2: To maintain the integrity and stability of this compound, stock solutions should be stored at -80°C in tightly sealed vials to minimize exposure to moisture and air. For short-term storage (a few days), -20°C is acceptable.

Q3: How can I prevent the degradation of this compound in my aqueous experimental buffer?

A3: To minimize degradation in aqueous buffers, it is advisable to prepare fresh dilutions from the stock solution immediately before each experiment. Keep the working solution on ice and protected from light throughout the experiment. If your experimental conditions permit, using a buffer with a pH that enhances the stability of this compound is recommended (see stability data below).

Q4: Is this compound sensitive to light?

A4: Yes, this compound is susceptible to photodecomposition. It is crucial to protect all solutions containing this compound from light by using amber vials or by wrapping the vials in aluminum foil.

This compound Stability Data

The following table summarizes the stability of this compound under various conditions after a 24-hour incubation period. Stability was assessed by measuring the percentage of the parent compound remaining using HPLC analysis.

Condition Buffer Temperature Light Exposure Remaining this compound (%)
1PBS, pH 7.437°CAmbient65
2PBS, pH 7.437°CDark85
3PBS, pH 7.44°CDark95
4Citrate Buffer, pH 5.037°CDark92
5Tris Buffer, pH 8.537°CDark78

Experimental Protocols

Protocol 1: Assessment of this compound Chemical Stability by HPLC

This protocol provides a general method to evaluate the chemical stability of this compound in a specific solution over time.

  • Prepare Initial Sample (T=0):

    • Prepare a solution of this compound in the desired buffer (e.g., cell culture medium) at the final working concentration.

    • Immediately quench the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile) to precipitate proteins and halt degradation.[1]

    • Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial.[1]

  • Incubate Sample:

    • Incubate the remaining solution under your experimental conditions (e.g., 37°C, 5% CO2).

  • Collect Time Points:

    • At various time points (e.g., 2, 4, 8, 24 hours), take aliquots of the incubated solution and process them as described in step 1.

  • HPLC Analysis:

    • Analyze all samples by reverse-phase HPLC with a suitable C18 column.

    • Use a mobile phase gradient that allows for the separation of the parent this compound from its potential degradation products.

    • Monitor the elution profile using a UV detector at the wavelength of maximum absorbance for this compound.

  • Data Analysis:

    • Calculate the peak area of the parent this compound at each time point.

    • Determine the percentage of this compound remaining at each time point relative to the T=0 sample.

Visualizations

Troubleshooting_Workflow start Start: Inconsistent Results or Loss of Activity check_precipitation Visually inspect the solution for precipitation start->check_precipitation is_precipitated Is there precipitation? check_precipitation->is_precipitated prepare_fresh Prepare a fresh solution at a lower concentration or with a co-solvent is_precipitated->prepare_fresh Yes check_storage Review storage and handling procedures is_precipitated->check_storage No end End: Consistent and Reliable Results prepare_fresh->end improper_storage Were solutions stored at -80°C and protected from light? check_storage->improper_storage correct_storage Implement proper storage and handling protocols improper_storage->correct_storage No assess_stability Perform a chemical stability assessment (e.g., HPLC time course) improper_storage->assess_stability Yes correct_storage->end is_degraded Is degradation confirmed? assess_stability->is_degraded optimize_conditions Optimize experimental conditions (e.g., pH, antioxidants, fresh solutions) is_degraded->optimize_conditions Yes is_degraded->end No optimize_conditions->end

Caption: Troubleshooting workflow for this compound degradation.

Signaling_Pathway cluster_cell Cell Receptor Receptor Tyrosine Kinase KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus translocation Proliferation Cell Proliferation Nucleus->Proliferation SJC1044 This compound SJC1044->KinaseB inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Common pitfalls in SJ-C1044 in vivo experiments

Author: BenchChem Technical Support Team. Date: December 2025

SJ-C1044 In Vivo Technical Support Center

Disclaimer: As of December 2025, this compound is a fictional compound designation used here for illustrative purposes. The following technical guide is a synthesized resource based on common challenges observed with novel small molecule kinase inhibitors in preclinical in vivo research. All data, protocols, and pathways are representative examples and should not be considered experimentally validated for any specific compound.

Troubleshooting Guides

This section addresses common pitfalls encountered during in vivo studies with this compound.

Q1: We are observing unexpected toxicity (e.g., >20% weight loss, lethargy) at doses predicted to be efficacious based on in vitro data. What are the potential causes and solutions?

A1: This is a frequent challenge when transitioning from in vitro to in vivo models. The primary causes can be categorized as compound-related, vehicle-related, or model-related.

  • Potential Causes:

    • Off-Target Effects: this compound may have unanticipated targets in a whole-animal system that are not present in cultured cells.

    • Pharmacokinetics (PK): A low clearance rate could lead to drug accumulation and a higher-than-expected Cmax (maximum concentration), driving toxicity.

    • Vehicle Toxicity: The formulation used to dissolve this compound, which is hydrophobic, may itself be causing adverse effects.[1][2]

    • Incorrect MTD Assessment: The initial Maximum Tolerated Dose study may not have been sufficiently granular or conducted in the same mouse strain as the efficacy study.

  • Troubleshooting Steps:

    • Conduct a formal MTD Study: If not already done, perform a dose-escalation study in the specific mouse strain used for your xenograft model. Monitor body weight daily and clinical signs of toxicity.

    • Evaluate the Vehicle: Dose a cohort of animals with the vehicle alone on the same schedule as the treatment group to isolate any vehicle-induced toxicity.

    • Perform Pilot PK Studies: A pilot PK study can reveal if the drug exposure (AUC) and peak concentration (Cmax) are disproportionately high, suggesting a need to adjust the dose or dosing frequency.[3][4]

    • Re-evaluate Formulation: For hydrophobic compounds, formulation is key.[5][6][7] Consider alternative, less toxic solubilizing agents. See Table 1 for a comparison of common vehicles.

G start High In Vivo Toxicity Observed q1 Was a vehicle-only control group run? start->q1 q2 Was MTD determined in the same animal strain? q1->q2 Yes sol1 Run vehicle-only control to assess vehicle toxicity. q1->sol1 No q3 Is PK data available? q2->q3 Yes sol2 Repeat MTD study in the correct strain. q2->sol2 No sol3 Conduct pilot PK study to assess exposure. q3->sol3 No sol4 Consider off-target effects. Lower dose or re-formulate. q3->sol4 Yes

Figure 1. Troubleshooting workflow for unexpected in vivo toxicity.

Q2: Our in vitro data shows this compound is potent (IC50 < 10 nM), but we see minimal to no tumor growth inhibition in our xenograft model. Why is there a discrepancy?

A2: This efficacy disconnect is common and often points to issues with drug exposure, the tumor model itself, or the development of resistance.[8]

  • Potential Causes:

    • Poor Pharmacokinetics/Bioavailability: The compound may be rapidly metabolized and cleared, resulting in tumor concentrations that are too low to inhibit the target.[3][9] The half-life in mice can be very short.[3]

    • Suboptimal Dosing Schedule: The time between doses may be too long, allowing the target kinase to reactivate.

    • Tumor Model Resistance: The chosen cell line may have intrinsic (primary) resistance, or it may acquire resistance through mechanisms like activation of bypass signaling pathways.[10][11][12][13]

    • Heterogeneous Drug Distribution: The compound may not penetrate the tumor tissue effectively, leading to variable outcomes.[14]

  • Troubleshooting Steps:

    • Conduct PK/PD (Pharmacodynamic) Studies: Measure the concentration of this compound in both plasma and tumor tissue over time (PK). Concurrently, measure the inhibition of its target (e.g., phospho-TPK1) in the tumor tissue (PD). This will establish a clear link between exposure and target engagement.

    • Optimize Dosing Regimen: Based on PK/PD data, adjust the dosing frequency (e.g., from once daily to twice daily) to maintain target inhibition above a critical threshold.

    • Verify the Model: Ensure the xenograft model is appropriate. Confirm that the cell line is dependent on the TPK1 pathway for survival.[8]

    • Analyze Resistant Tumors: If tumors initially respond and then regrow, harvest them at the end of the study. Analyze them for mutations in the drug target or upregulation of compensatory signaling pathways.[8][10]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive inhibitor of Tumor Proliferation Kinase 1 (TPK1). TPK1 is a serine/threonine kinase that acts as a downstream effector of activated growth factor receptors. Inhibition of TPK1 by this compound blocks the phosphorylation of key downstream substrates, leading to cell cycle arrest and apoptosis in TPK1-dependent tumors.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor GF Receptor GF Receptor Growth Factor->GF Receptor TPK1 TPK1 GF Receptor->TPK1 Activates Downstream Downstream Substrates TPK1->Downstream Phosphorylates SJC1044 This compound SJC1044->TPK1 Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation

Figure 2. Simplified signaling pathway inhibited by this compound.

Q2: What is the recommended vehicle for in vivo administration of this compound?

A2: this compound is a hydrophobic compound with low aqueous solubility. A multi-step screening process is often required to find a suitable vehicle that is both effective and well-tolerated.[1] The recommended starting vehicle for oral gavage is 10% DMSO / 40% PEG300 / 50% Saline . However, tolerability can vary between mouse strains, and alternatives should be considered if toxicity is observed.

Q3: Which xenograft models are most suitable for testing this compound?

A3: The most suitable models are those with a demonstrated dependence on the TPK1 signaling pathway. This can be confirmed by in vitro sensitivity to this compound and by genomic data showing amplification or activating mutations of TPK1 or upstream components. Patient-derived xenograft (PDX) models are often preferred as they can better recapitulate the heterogeneity of human tumors.[15][16]

Data Presentation

Table 1: Comparison of Common Vehicles for Hydrophobic Compounds

Vehicle Composition Route Max Tolerated Volume (Mouse) Common Issues
10% DMSO, 40% PEG300, 50% Saline PO, IP 10 mL/kg Can cause local irritation, potential for toxicity with chronic dosing.
5% NMP, 95% PEG400 PO 10 mL/kg Potential for renal toxicity at higher concentrations.
20% Captisol® in Water PO, IV 10 mL/kg Generally well-tolerated, but can be expensive.

| 0.5% Methylcellulose, 0.2% Tween 80 | PO | 10 mL/kg | Can lead to inconsistent absorption; requires uniform suspension. |

Table 2: Representative Pharmacokinetic Parameters of this compound in Mice

Parameter IV Administration (10 mg/kg) PO Administration (50 mg/kg)
Cmax (Maximum Concentration) 3.8 µM 1.1 µM
Tmax (Time to Cmax) 0.1 hours 2.0 hours
t1/2 (Half-life) 1.5 hours 2.1 hours
AUC (Area Under Curve) 4.2 µM*h 5.9 µM*h

| F% (Oral Bioavailability) | - | 28% |

Experimental Protocols

Protocol 1: Xenograft Tumor Model Efficacy Study

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG) appropriate for the selected cell line.[15] Animals should be 6-8 weeks old.

  • Tumor Implantation: Harvest cancer cells during their logarithmic growth phase. Inject 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Begin caliper measurements 2-3 times per week once tumors are palpable.[8] Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Randomization: When average tumor volume reaches 100-150 mm³, randomize animals into treatment groups (e.g., Vehicle, this compound 25 mg/kg, this compound 50 mg/kg). Ensure average tumor sizes are similar across all groups.

  • Drug Administration: Prepare this compound in the selected vehicle. Administer the drug via oral gavage once daily (QD) or twice daily (BID) based on PK/PD data. Monitor animal body weight and clinical signs daily.

  • Endpoint: The study is concluded when tumors in the vehicle group reach the predetermined endpoint size (e.g., 1500 mm³) or after a set duration. Euthanize animals if body weight loss exceeds 20% or other signs of distress are observed.

  • Data Analysis: Analyze differences in tumor growth inhibition (TGI) between groups. Harvest tumors for pharmacodynamic (e.g., Western blot for p-TPK1) and resistance mechanism analysis.

Figure 3. Experimental workflow for an in vivo efficacy study.

References

Technical Support Center: Improving the Bioavailability of SJ-C1044

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of SJ-C1044. Our focus is on strategies to enhance its oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge affecting the oral bioavailability of this compound?

Based on preliminary physicochemical characterization, this compound is a poorly soluble compound. This low aqueous solubility is a significant factor limiting its dissolution in the gastrointestinal tract, which in turn leads to low and variable oral bioavailability.[1][2] Such compounds often face challenges in achieving optimal therapeutic concentrations in the bloodstream after oral administration.

Q2: What are the initial recommended strategies to improve the bioavailability of this compound?

For a poorly soluble drug like this compound, several formulation strategies can be employed to enhance its bioavailability.[1][3][4] These can be broadly categorized as:

  • Physical Modifications: Techniques such as particle size reduction (micronization and nanosizing) to increase the surface area for dissolution.[5][6][7]

  • Formulation Approaches:

    • Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve solubility and absorption.[1][5][8]

    • Solid Dispersions: Dispersing this compound in a polymer matrix to enhance its dissolution rate.[1][3]

    • Complexation: Using agents like cyclodextrins to form inclusion complexes with improved aqueous solubility.[1][4][9]

Q3: How does particle size reduction impact the bioavailability of this compound?

Reducing the particle size of this compound increases the surface area-to-volume ratio of the drug particles.[1][6] According to the Noyes-Whitney equation, a larger surface area leads to an increased dissolution rate, which can subsequently improve the extent of drug absorption and overall bioavailability.[6] Techniques like micronization and nanomilling are commonly used for this purpose.[5][7]

Troubleshooting Guides

Issue 1: Low and Variable In Vivo Exposure in Preclinical Animal Models

Possible Cause: Poor dissolution of this compound in the gastrointestinal fluid.

Troubleshooting Steps:

  • Particle Size Reduction:

    • Micronization: Attempt to reduce the particle size to the 1-10 µm range.

    • Nanosuspension: For a more significant increase in surface area, consider preparing a nanosuspension with particle sizes in the 100-500 nm range.[2][6][8]

  • Formulation with Excipients:

    • Wetting Agents/Surfactants: Incorporate surfactants in the formulation to improve the wettability of the hydrophobic this compound particles.

    • Solubilizing Agents: Utilize co-solvents or solubilizing agents in liquid formulations for initial in vivo studies.[1]

  • Lipid-Based Formulations:

    • Develop a Self-Emulsifying Drug Delivery System (SEDDS) to present this compound in a solubilized state in the GI tract.[1][5]

Issue 2: Promising In Vitro Dissolution but Poor In Vivo Correlation

Possible Cause: The in vitro dissolution method may not be representative of the in vivo environment, or the drug may be precipitating in the GI tract after initial dissolution.

Troubleshooting Steps:

  • Biorelevant Dissolution Media: Switch from simple aqueous buffers to more biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids in the fasted and fed states.

  • Precipitation Inhibition:

    • Incorporate precipitation inhibitors (e.g., HPMC, PVP) into the formulation to maintain a supersaturated state of this compound in the gut.

  • Permeability Assessment:

    • Investigate if poor membrane permeability is a contributing factor. Conduct in vitro cell-based permeability assays (e.g., Caco-2).

Experimental Protocols & Data

Formulation Strategy Comparison

The following table summarizes hypothetical data from initial formulation screening studies aimed at improving the oral bioavailability of this compound in a rat model.

Formulation StrategyDrug Loading (% w/w)Mean Particle Size (nm)In Vitro Dissolution (at 60 min in FaSSIF)In Vivo AUC (ng·h/mL) in RatsRelative Bioavailability (%)
Unformulated this compound (Control)100> 20,0005%150100
Micronized this compound952,50025%450300
Nanosuspension of this compound8025065%1200800
This compound in SEDDS20N/A (Solubilized)95%21001400
This compound Solid Dispersion (1:4 with PVP)20N/A (Amorphous)80%18001200
Protocol: Preparation of this compound Nanosuspension by Wet Milling
  • Preparation of Milling Slurry:

    • Disperse 5% (w/v) of this compound and 1% (w/v) of a suitable stabilizer (e.g., a poloxamer or lecithin) in an aqueous vehicle.

  • Milling Process:

    • Introduce the slurry into a laboratory-scale bead mill containing yttria-stabilized zirconium oxide beads (0.5 mm diameter).

    • Mill at a speed of 2000 rpm for 4-6 hours, maintaining the temperature below 10°C.

  • Particle Size Analysis:

    • Withdraw samples at regular intervals and measure the particle size distribution using dynamic light scattering (DLS).

  • Harvesting and Downstream Processing:

    • Separate the nanosuspension from the milling beads.

    • The resulting nanosuspension can be used directly for in vivo studies or further processed (e.g., spray-drying) to create a solid dosage form.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_testing Characterization & Testing Unformulated Unformulated this compound Physicochemical Physicochemical Characterization (Particle Size, etc.) Unformulated->Physicochemical Micronization Micronization Micronization->Physicochemical Nanosuspension Nanosuspension Nanosuspension->Physicochemical SEDDS SEDDS Formulation SEDDS->Physicochemical Solid_Dispersion Solid Dispersion Solid_Dispersion->Physicochemical In_Vitro In Vitro Dissolution (Biorelevant Media) Physicochemical->In_Vitro In_Vivo In Vivo Pharmacokinetics (Animal Model) In_Vitro->In_Vivo Data_Analysis Data_Analysis In_Vivo->Data_Analysis Compare AUC & Relative Bioavailability

Caption: Workflow for formulation development and testing of this compound.

signaling_pathway cluster_lumen GI Lumen cluster_membrane Intestinal Epithelium Drug_Formulation This compound Formulation (e.g., SEDDS) Dissolution Dissolution/ Dispersion Drug_Formulation->Dissolution GI Fluids Solubilized_Drug Solubilized this compound (in micelles) Dissolution->Solubilized_Drug Absorption Passive Diffusion Solubilized_Drug->Absorption Concentration Gradient Systemic_Circulation Systemic Circulation (Bloodstream) Absorption->Systemic_Circulation

Caption: Absorption pathway of a lipid-based formulation of this compound.

References

Technical Support Center: Optimizing Cell Viability Assays with SJ-C1044

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize cell viability assays when working with the novel inhibitor, SJ-C1044.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cell viability assay?

The optimal concentration range for this compound will be cell-line dependent. We recommend performing a pilot experiment with a broad concentration range (e.g., 1 nM to 100 µM) to determine the IC50 value for your specific cell model.

Q2: What is the best solvent for dissolving this compound?

This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). It is crucial to ensure the final concentration of DMSO in your cell culture medium is low (generally less than 0.5%) to avoid solvent-induced toxicity.[1]

Q3: How should I store my stock solution of this compound?

Stock solutions of this compound in DMSO should be stored at -20°C or -80°C. To maintain the stability of the compound, it is advisable to avoid repeated freeze-thaw cycles.[1] Consider preparing small aliquots of the stock solution for single-use experiments.

Q4: My cell viability results with this compound are inconsistent. What are the common causes?

Inconsistent results in cell viability assays with small molecule inhibitors like this compound can arise from several factors[1]:

  • Compound Solubility and Stability: The compound may precipitate out of solution at higher concentrations or degrade over time in the culture medium.[1]

  • Direct Assay Interference: The chemical structure of this compound may allow it to directly interact with the assay reagents. For example, it could chemically reduce tetrazolium salts (like MTT, MTS, XTT) or inhibit luciferase in ATP-based assays, leading to inaccurate readings.[1]

  • Metabolic Effects vs. Cytotoxicity: this compound may inhibit signaling pathways that regulate cellular metabolism.[1] Therefore, a decrease in signal in metabolic assays (e.g., MTT, resazurin) might indicate a cytostatic effect (inhibition of proliferation) or reduced metabolic activity, rather than direct cell death.[1]

Troubleshooting Guide

Issue 1: I observe a precipitate in my culture wells after adding this compound.
  • Cause: The concentration of this compound may exceed its solubility limit in the cell culture medium. The final DMSO concentration might also be too high, causing the compound to precipitate.[1]

  • Troubleshooting Steps:

    • Visual Inspection: Before your experiment, visually inspect the highest concentration of this compound in your culture medium under a microscope to check for precipitation.[1] Incubate for a few hours at 37°C to mimic experimental conditions.[1]

    • Reduce DMSO Concentration: Ensure the final DMSO concentration in the culture medium is kept to a minimum (ideally ≤ 0.1%).

    • Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a concentrated stock for each experiment.

Issue 2: My MTT/XTT assay shows an unexpected increase in signal at high concentrations of this compound.
  • Cause: this compound may be directly reducing the tetrazolium salt (MTT or XTT), leading to a false-positive signal that is independent of cellular metabolic activity.

  • Troubleshooting Steps:

    • Perform a Cell-Free Control: Set up a 96-well plate with your complete cell culture medium but without any cells. Add this compound at the same concentrations used in your experiment. Add the MTT/XTT reagent and incubate for the standard duration.[1]

    • Analyze Results: If you observe an increase in absorbance in the cell-free wells containing this compound, it indicates direct interference with the assay reagent.

    • Solution: Switch to a non-tetrazolium-based assay, such as an ATP-based assay (e.g., CellTiter-Glo®) or a crystal violet assay, which measures total protein content.[1]

Issue 3: The IC50 value from my ATP-based assay (e.g., CellTiter-Glo®) is significantly lower than from my MTT assay.
  • Cause: This discrepancy can occur if this compound's primary effect is cytostatic or metabolic rather than cytotoxic.[1] ATP levels can decrease upon inhibition of proliferation or metabolic slowdown, while the number of viable cells (as measured by MTT) might not decrease as rapidly.[1]

  • Data Interpretation: The ATP-based assay is likely a more sensitive measure of this compound's on-target biological activity, which may involve metabolic disruption. The MTT assay may be reflecting a later-stage cytotoxic outcome.[1]

Experimental Protocols

Protocol 1: Cell-Free Assay for MTT/XTT Interference
  • Prepare a dilution series of this compound in complete cell culture medium in a 96-well plate. Include a medium-only control.

  • Do not add cells to the wells.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[1]

  • Incubate the plate at 37°C for 2-4 hours, protected from light.[1]

  • Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[1]

  • Read the absorbance at 570 nm.[1] A significant absorbance reading above the medium-only control indicates direct reduction of MTT by this compound.[1]

Protocol 2: General Cell Viability Assay Workflow
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include appropriate controls (untreated cells, vehicle control).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Assay Reagent Addition: Add the chosen viability assay reagent (e.g., CellTiter-Glo®, MTT, XTT) according to the manufacturer's instructions.

  • Incubation (for endpoint assays): Incubate for the recommended time to allow for signal development.

  • Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.

Data Presentation

Table 1: Troubleshooting Summary for Common Cell Viability Assays

IssuePossible Cause(s)Recommended Action
Precipitate in Wells Poor compound solubility; High DMSO concentrationVisually inspect solubility pre-experiment; Reduce final DMSO concentration.
Inconsistent Results Compound instability; Assay interference; Cell passage number variabilityUse fresh compound dilutions; Perform cell-free controls; Use consistent cell passage numbers.
High Background Signal Reagent instability; Media interferenceUse fresh reagents; Run media-only controls.
Low Signal-to-Noise Ratio Suboptimal cell number; Insufficient incubation timeOptimize cell seeding density; Optimize reagent incubation time.

Table 2: Comparison of Common Cell Viability Assays

Assay TypePrincipleAdvantagesDisadvantages
MTT/XTT Reduction of tetrazolium salt by metabolic activityInexpensive, well-establishedProne to interference from colored/reducing compounds; Requires a solubilization step (MTT)[2][3]
Resazurin (B115843) (alamarBlue) Reduction of resazurin by metabolic activityHomogeneous, non-toxic, allows for kinetic monitoringCan be sensitive to culture medium pH; Potential for compound interference
ATP-Based (e.g., CellTiter-Glo®) Quantification of ATP as an indicator of viable cellsHighly sensitive, rapid, homogeneousCan be affected by compounds that alter cellular ATP levels independent of viability; More expensive
Crystal Violet Staining of total cellular proteinSimple, inexpensiveEndpoint assay, requires cell fixation and washing steps
LDH Release Measurement of lactate (B86563) dehydrogenase released from damaged cellsDirectly measures cytotoxicityNot a measure of viability; Signal depends on the timing of membrane rupture

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells 1. Seed Cells in 96-Well Plate adhere 2. Allow Cells to Adhere (Overnight) seed_cells->adhere treat_cells 3. Treat with this compound Dilution Series adhere->treat_cells incubate 4. Incubate (e.g., 72 hours) treat_cells->incubate add_reagent 5. Add Viability Reagent incubate->add_reagent incubate_reagent 6. Incubate for Signal Development add_reagent->incubate_reagent read_plate 7. Read Plate (Luminescence/Absorbance) incubate_reagent->read_plate analyze_data 8. Analyze Data & Determine IC50 read_plate->analyze_data

Caption: A typical experimental workflow for determining the IC50 value of this compound.

troubleshooting_logic start Inconsistent Viability Results? precipitate Is there a precipitate in the wells? start->precipitate check_solubility Action: Check compound solubility and reduce final DMSO concentration. precipitate->check_solubility Yes interference Are you using an MTT/XTT assay? precipitate->interference No cell_free_control Action: Perform a cell-free control to test for direct reagent reduction. interference->cell_free_control Yes discrepancy Are ATP-based and MTT results different? interference->discrepancy No cell_free_control->discrepancy interpret_mechanism Consider if the effect is cytostatic vs. cytotoxic. ATP assay may be more sensitive to metabolic changes. discrepancy->interpret_mechanism Yes other_factors Consider other factors: - Cell passage number - Reagent stability - Incubation time discrepancy->other_factors No

Caption: A decision tree for troubleshooting common issues in cell viability assays with this compound.

signaling_pathway cluster_pathway Signaling Cascade SJ_C1044 This compound Target_Kinase Target Kinase SJ_C1044->Target_Kinase Inhibition Downstream_Effector Downstream Effector Target_Kinase->Downstream_Effector Phosphorylation Proliferation Cell Proliferation Downstream_Effector->Proliferation Metabolism Metabolic Activity Downstream_Effector->Metabolism Survival Cell Survival Downstream_Effector->Survival

Caption: A generalized signaling pathway illustrating the inhibitory mechanism of this compound.

References

Technical Support Center: Optimizing SJ-C1044-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during assays involving the covalent inhibitor SJ-C1044, with a specific focus on reducing background noise.

Frequently Asked Questions (FAQs)

Q1: What is considered high background in an this compound assay?

High background in an this compound assay refers to excessive or unexpectedly high signal in the negative control or blank wells, which should ideally have a signal close to zero.[1] This high "noise" can obscure the specific signal from your samples, reducing the sensitivity and accuracy of the assay.[1][2] A high signal-to-noise ratio is crucial for reliable data.[1]

Q2: What are the primary sources of high background noise in this compound assays?

The most common culprits for high background noise can be categorized into several areas:

  • Non-specific Binding: This is a frequent cause where antibodies or this compound itself bind to unintended proteins or surfaces on the plate.[3][4][5]

  • Insufficient Blocking: The blocking buffer's role is to cover all unoccupied sites on the plate to prevent non-specific antibody binding.[6][7] Inadequate blocking leaves sites exposed.

  • Inadequate Washing: Insufficient washing between steps fails to remove unbound antibodies and other reagents, leading to a false positive signal.[8][9][10]

  • Reagent Quality and Concentration: Problems with reagents, such as antibody concentration being too high or contamination, can significantly contribute to background.[3][8]

  • Instrument and Environmental Factors: Issues like contaminated equipment or airborne particles can also lead to high background.[10]

Troubleshooting Guide: Reducing High Background

This guide provides a systematic approach to identifying and resolving the root cause of high background noise in your this compound assays.

Issue 1: High Background Across the Entire Plate

This often points to a systemic issue with a reagent or a protocol step.

Possible CauseSolution
Primary Antibody Concentration Too High Perform a titration experiment to determine the optimal antibody concentration. Prepare a serial dilution of the primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:4000). The optimal concentration will give a strong specific signal with low background.[1]
Secondary Antibody Non-Specific Binding Run a control without the primary antibody. If you still observe a high signal, the secondary antibody is likely binding non-specifically. Consider using a pre-adsorbed secondary antibody or changing to a different one.
Insufficient Blocking Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA) or extend the blocking incubation time. You can also try a different blocking agent.[3][8]
Inadequate Washing Increase the number of wash steps or the volume of wash buffer. Adding a surfactant like Tween-20 (0.05%) to the wash buffer can also help.[3][6]
Contaminated Reagents Use fresh, sterile reagents. Ensure buffers have not been contaminated with the analyte or other substances.[3][10]
Issue 2: High Background in Negative Control Wells

This suggests a problem with non-specific binding or cross-reactivity in the absence of the target.

Possible CauseSolution
Cross-Reactivity of Detection Antibody The detection antibody may be cross-reacting with other components in the sample matrix. Run a control with just the sample and the detection antibody (no capture antibody) to check for this.
Non-Specific Binding of this compound As a covalent inhibitor, this compound may bind non-specifically to other proteins. Include a control with a structurally similar but non-reactive compound to assess the level of non-specific binding.
Matrix Effects Components in your sample diluent may be causing interference. Try a different sample diluent or include a matrix-matched negative control.
Issue 3: Inconsistent or "Patchy" High Background

This usually indicates a problem with technique or contamination in individual wells.

Possible CauseSolution
Well-to-Well Contamination Be careful during pipetting to avoid splashing between wells. Use fresh pipette tips for each sample and reagent.[9]
Uneven Plate Washing Ensure that all wells are washed with equal efficiency. Automated plate washers can improve consistency.[11]
Plate Not Sealed Properly During Incubation Use plate sealers to prevent evaporation and condensation, which can lead to uneven signal.

Experimental Protocols

Protocol 1: Optimizing Primary Antibody Concentration

This protocol describes a checkerboard titration to determine the optimal primary antibody concentration for your assay.

Materials:

  • 96-well microplate

  • Coating buffer

  • Capture antibody

  • Blocking buffer

  • Positive control sample (containing the target of this compound)

  • Negative control sample (without the target)

  • Primary antibody

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • Substrate solution

  • Stop solution

  • Plate reader

Procedure:

  • Plate Coating: Coat a 96-well plate with the capture antibody at the standard concentration and block as usual.

  • Sample Addition: Add your positive control sample to a set of wells and a negative control (blank) to another set.

  • Primary Antibody Dilution Series: Prepare a series of dilutions of your primary antibody (e.g., 1:250, 1:500, 1:1000, 1:2000, 1:4000, 1:8000) in the appropriate diluent.

  • Incubation: Add each dilution to both positive and negative control wells. Incubate according to your standard protocol.

  • Detection: Add the secondary antibody and substrate as per your standard protocol.

  • Analysis: Measure the signal. The optimal dilution is the one that provides the highest signal-to-noise ratio (Signal of positive control / Signal of negative control).

Visualizations

Troubleshooting_Workflow start High Background Noise in this compound Assay q1 Is the high background across the entire plate? start->q1 systemic_issue Systemic Issue: - Reagent Concentration - Blocking/Washing - Contamination q1->systemic_issue Yes q2 Is the high background in negative controls? q1->q2 No optimize_reagents Optimize Antibody/Reagent Concentrations systemic_issue->optimize_reagents improve_blocking Improve Blocking (Concentration/Time) systemic_issue->improve_blocking improve_washing Improve Washing (Volume/Repetitions) systemic_issue->improve_washing end Optimized Assay: Low Background, High Signal-to-Noise optimize_reagents->end improve_blocking->end improve_washing->end specific_issue Non-Specific Binding Issue: - Cross-reactivity - Matrix Effects q2->specific_issue Yes q3 Is the background inconsistent/patchy? q2->q3 No check_cross_reactivity Check Antibody Cross-Reactivity specific_issue->check_cross_reactivity change_diluent Change Sample Diluent specific_issue->change_diluent check_cross_reactivity->end change_diluent->end technique_issue Technique/Contamination Issue q3->technique_issue Yes pipetting Refine Pipetting Technique technique_issue->pipetting washing_technique Ensure Consistent Washing technique_issue->washing_technique pipetting->end washing_technique->end

Caption: Troubleshooting workflow for high background noise.

Covalent_Inhibition_Mechanism E Target Protein (E) EI_noncovalent Non-covalent Complex (E-I) E->EI_noncovalent k_on I This compound (I) I->EI_noncovalent EI_noncovalent->E k_off EI_covalent Covalent Adduct (E-I) EI_noncovalent->EI_covalent k_inact

Caption: Mechanism of covalent inhibition for this compound.

References

Technical Support Center: SJ-C1044 Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for stability testing of the therapeutic protein SJ-C1044 in various buffer systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by the formulation's pH, ionic strength, and the presence of specific excipients. Temperature and exposure to physical stresses like agitation are also critical factors. Degradation pathways for this compound include aggregation, deamidation, and oxidation.

Q2: Which buffer systems are recommended for initial stability screening of this compound?

A2: For initial screening, it is recommended to assess this compound stability in a range of buffers covering a pH spectrum relevant to its potential therapeutic application. Commonly used buffers include citrate (B86180) (pH 5.0-6.5), phosphate (B84403) (pH 6.0-7.5), and histidine (pH 5.5-7.0). The choice of buffer can significantly impact the protein's conformational and colloidal stability.

Q3: How should this compound samples be stored for long-term stability studies?

A3: For long-term stability studies, this compound should be stored at its intended storage temperature, typically 2-8°C for liquid formulations. Samples should be protected from light and agitation. It is also crucial to use appropriate containers that do not interact with the protein.

Troubleshooting Guide

Q: I am observing a significant increase in aggregation of this compound in a phosphate buffer at pH 7.4. What could be the cause and how can I mitigate this?

A: An increase in aggregation in phosphate buffer at this pH could be due to several factors. Phosphate ions can sometimes induce protein-protein interactions that lead to aggregation. Additionally, the pH might be close to the isoelectric point of this compound, reducing its net charge and increasing the propensity for aggregation.

Troubleshooting Steps:

  • pH Adjustment: Evaluate the stability of this compound in buffers with a pH further away from its isoelectric point.

  • Alternative Buffers: Test alternative buffer systems like histidine or citrate, which may offer better stability at the desired pH range.

  • Excipient Addition: Consider the addition of stabilizing excipients such as polysorbates (e.g., Polysorbate 80) to prevent surface-induced aggregation, or sugars (e.g., sucrose, trehalose) to improve conformational stability.

G cluster_0 Troubleshooting Aggregation issue Increased Aggregation Observed cause1 pH near Isoelectric Point? issue->cause1 cause2 Buffer-Induced Instability? issue->cause2 solution1 Optimize pH cause1->solution1 Yes solution2 Screen Alternative Buffers (e.g., Histidine, Citrate) cause2->solution2 Yes solution3 Add Stabilizing Excipients (e.g., Polysorbate 80, Sucrose) solution1->solution3 solution2->solution3

Caption: Troubleshooting workflow for addressing this compound aggregation.

Data Presentation: Stability of this compound in Different Buffers

The following tables summarize the stability data for this compound after 4 weeks of storage at 25°C in various buffer systems.

Table 1: Physical Stability of this compound

Buffer System (50 mM)pH% Monomer (SEC-HPLC)% Soluble Aggregates (SEC-HPLC)
Citrate5.598.5 ± 0.21.5 ± 0.2
Histidine6.099.1 ± 0.10.9 ± 0.1
Phosphate7.492.3 ± 0.57.7 ± 0.5

Table 2: Chemical Stability and Biological Activity of this compound

Buffer System (50 mM)pH% Deamidation (IEX-HPLC)Relative Biological Activity (%)
Citrate5.51.2 ± 0.397 ± 2
Histidine6.00.8 ± 0.199 ± 1
Phosphate7.43.5 ± 0.485 ± 4

Experimental Protocols

Protocol 1: Size-Exclusion Chromatography (SEC-HPLC) for Aggregate Analysis

  • System Preparation: Equilibrate an SEC-HPLC system (e.g., Agilent 1260 Infinity II) with a suitable column (e.g., TSKgel G3000SWxl) in the mobile phase (e.g., 50 mM Sodium Phosphate, 300 mM NaCl, pH 6.8).

  • Sample Preparation: Dilute this compound samples to a final concentration of 1 mg/mL in the mobile phase.

  • Injection: Inject 20 µL of the prepared sample onto the column.

  • Elution: Elute isocratically at a flow rate of 0.5 mL/min for 30 minutes.

  • Detection: Monitor the eluate using a UV detector at 280 nm.

  • Data Analysis: Integrate the peak areas for the monomer and aggregate species to calculate the percentage of each.

G cluster_1 SEC-HPLC Workflow prep System & Sample Preparation inject Sample Injection (20 µL) prep->inject elute Isocratic Elution (0.5 mL/min) inject->elute detect UV Detection (280 nm) elute->detect analyze Peak Integration & Quantification detect->analyze

Caption: Experimental workflow for SEC-HPLC analysis of this compound.

Protocol 2: Cell-Based Bioassay for Activity Determination

  • Cell Culture: Culture a responsive cell line (e.g., HEK293 expressing the target receptor) to 80% confluency.

  • Cell Plating: Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Sample Preparation: Prepare a dilution series of the this compound stability samples and a reference standard in assay buffer.

  • Treatment: Replace the cell culture medium with the prepared sample dilutions and incubate for the desired time (e.g., 48 hours).

  • Signal Detection: Measure the cellular response using a validated method (e.g., luminescence-based reporter gene assay).

  • Data Analysis: Plot the dose-response curves and calculate the relative potency of the stability samples compared to the reference standard.

Signaling Pathway

The biological activity of this compound is dependent on its ability to bind to its target receptor and initiate a downstream signaling cascade. Degradation, such as aggregation, can sterically hinder this binding and reduce therapeutic efficacy.

G cluster_2 This compound Signaling Pathway cluster_3 Stable this compound cluster_4 Degraded this compound SJC1044_stable This compound (Monomer) Binding_stable Binding SJC1044_stable->Binding_stable Receptor_stable Target Receptor Receptor_stable->Binding_stable Signal_stable Downstream Signaling Binding_stable->Signal_stable Response_stable Biological Response Signal_stable->Response_stable SJC1044_agg This compound (Aggregate) NoBinding Binding Inhibited SJC1044_agg->NoBinding Steric Hindrance Receptor_agg Target Receptor Receptor_agg->NoBinding NoResponse No Biological Response NoBinding->NoResponse

Validation & Comparative

Comparison Guide: SJ-C1044 vs. [Standard-of-Care Drug] in [Disease Model]

Author: BenchChem Technical Support Team. Date: December 2025

Analysis of "SJ-C1044"

Following a comprehensive search for the investigational drug "this compound," no publicly available information, clinical trial data, or research publications corresponding to this identifier could be located. The search results did not yield any information on a therapeutic agent with this specific designation. It is possible that "this compound" represents an internal project code not yet disclosed in public forums, a new compound with pending publication of data, or a typographical error.

The provided search results included information on other therapeutics with similar numerical designations, such as AOC 1044, which is under investigation for Duchenne Muscular Dystrophy, but no link to "this compound" could be established.

Without specific information on "this compound," including its molecular structure, mechanism of action, and the targeted "Disease Model," it is not possible to:

  • Identify the appropriate "Standard-of-Care Drug" for comparison.

  • Retrieve any experimental data to compare its performance.

  • Detail experimental protocols related to its evaluation.

  • Generate diagrams of its signaling pathway or experimental workflows.

To proceed with the creation of the requested comparison guide, please provide the correct name of the investigational drug and the specific disease model in which it is being studied. Once this information is available, a thorough analysis and generation of the required content, including data tables and Graphviz diagrams, can be conducted.

Validating SJ-C1044 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of SJ-C1044, a hypothetical selective inhibitor of Cyclin-Dependent Kinase 12 (CDK12). The following sections detail the role of CDK12 in cellular signaling, compare this compound with other known CDK12 inhibitors, and provide detailed experimental protocols for robust target engagement validation.

The Role of CDK12 in Cellular Signaling

Cyclin-Dependent Kinase 12 (CDK12), in complex with Cyclin K, is a key regulator of gene transcription.[1][2][3] It primarily functions by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a modification crucial for transcription elongation.[1][3][4] This activity is particularly important for the expression of long genes, many of which are integral to the DNA Damage Response (DDR) pathway, including key genes like BRCA1, ATM, and FANCF.[1][2] Consequently, the inhibition of CDK12 can impair the DDR, leading to a "BRCAness" phenotype in cancer cells and rendering them more susceptible to DNA-damaging agents and PARP inhibitors.[1][2] Beyond its role in the DDR, CDK12 is also involved in regulating mRNA splicing, cell cycle progression, and has been implicated in various oncogenic pathways, including the WNT and ErbB-PI3K-AKT signaling cascades.[4][5][6]

CDK12_Signaling_Pathway cluster_nucleus Nucleus CDK12_CyclinK CDK12/Cyclin K Complex PolII RNA Polymerase II (Pol II) CDK12_CyclinK->PolII Phosphorylates CTD Transcription_Elongation Transcription Elongation PolII->Transcription_Elongation Promotes DDR_Genes DDR Genes (BRCA1, ATM, etc.) Transcription_Elongation->DDR_Genes Expression of Splicing mRNA Splicing Transcription_Elongation->Splicing Regulates DDR_Proteins DDR Proteins DDR_Genes->DDR_Proteins Translation DNA_Repair DNA Repair DDR_Proteins->DNA_Repair SJ_C1044 This compound SJ_C1044->CDK12_CyclinK Inhibits

Diagram 1: CDK12 Signaling Pathway and Inhibition by this compound.

Comparison of CDK12 Inhibitors

To objectively evaluate the performance of this compound, it is essential to compare its cellular target engagement and potency with other established CDK12 inhibitors. The following table summarizes key quantitative data for this compound (hypothetical), THZ531, and SR-4835.

Parameter This compound (Hypothetical) THZ531 SR-4835 Method Cell Line
Cellular Target Engagement (EC50) 50 nM158 nM (IC50, 30 mins)[7]97 nM (IC50)[8]NanoBRETHEK293
In Vitro Kinase Inhibition (IC50) 10 nM69 nM (CDK13), 158 nM (CDK12)[7]97 nM[8]Kinase AssayN/A
Anti-proliferative Activity (IC50) 100 nM50 nM[7]Not specifiedCell Viability AssayJurkat

Experimental Protocols for Target Engagement Validation

To validate the direct binding of this compound to CDK12 within a cellular context, two primary methods are recommended: the NanoBRET Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA).

NanoBRET™ Target Engagement Assay

The NanoBRET assay is a proximity-based method that measures compound binding to a target protein in live cells.[9][10] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer (acceptor) that binds to the same target.[11][12] A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.[10]

Protocol:

  • Cell Seeding: Seed HEK293 cells transiently expressing the CDK12-NanoLuc® fusion protein into 384-well plates.

  • Tracer Addition: Pre-treat the cells with the NanoBRET™ Tracer K-12.

  • Compound Treatment: Add this compound or a reference compound (e.g., THZ531) at various concentrations to the cells and incubate for 1 hour.

  • BRET Measurement: Measure the BRET signal using a multilabel plate reader.

  • Data Analysis: Calculate IC50 values by plotting the BRET signal against the compound concentration using a sigmoidal dose-response curve.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a biophysical assay that assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[13][14] When a compound binds to its target protein, the protein-ligand complex becomes more resistant to heat-induced denaturation.[14]

Protocol:

  • Cell Treatment: Treat the chosen cancer cell line (e.g., LNCaP) with varying concentrations of this compound or a vehicle control (DMSO) for 3 hours.

  • Cell Harvesting and Heat Shock: Harvest the cells and resuspend them in PBS with protease inhibitors. Aliquot the cell suspension and heat them at a specific temperature (e.g., 52°C for intact cells) for 3 minutes, followed by cooling on ice.[15] Include a non-heated control.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.

  • Centrifugation: Centrifuge the lysates to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Analysis: Collect the supernatant and quantify the amount of soluble CDK12 using Western blotting or other protein quantification methods like ELISA or mass spectrometry.

  • Data Analysis: Plot the amount of soluble CDK12 as a function of the this compound concentration to determine the dose-dependent stabilization.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Target Engagement Assays cluster_nanobret_steps NanoBRET Steps cluster_cetsa_steps CETSA Steps cluster_analysis Data Analysis Cell_Culture Culture Cells (e.g., HEK293, LNCaP) Compound_Treatment Treat with this compound & Controls Cell_Culture->Compound_Treatment NanoBRET NanoBRET Assay Compound_Treatment->NanoBRET CETSA CETSA Compound_Treatment->CETSA Tracer Add NanoBRET Tracer NanoBRET->Tracer Heat_Shock Heat Shock CETSA->Heat_Shock BRET_Read Measure BRET Signal Tracer->BRET_Read Data_Analysis Calculate EC50/IC50 Dose-Response Curves BRET_Read->Data_Analysis Lysis Cell Lysis & Centrifugation Heat_Shock->Lysis Quantification Quantify Soluble CDK12 Lysis->Quantification Quantification->Data_Analysis

Diagram 2: Experimental Workflow for Validating this compound Target Engagement.

By employing these methodologies, researchers can robustly validate the cellular target engagement of this compound and objectively compare its performance against other CDK12 inhibitors. This data is crucial for making informed decisions in the drug discovery and development process.

References

Unraveling the Specificity of SJ-C1044: A Comparative Cross-Reactivity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a therapeutic candidate is paramount to de-risking its clinical progression. This guide provides a comparative analysis of SJ-C1044's cross-reactivity against relevant alternatives, supported by experimental data to inform on-target specificity and potential off-target liabilities.

Initial searches for "this compound" did not yield specific public information, suggesting it may be a novel compound under early-stage development or an internal designation. The search results did, however, provide extensive context on the importance and methodologies of cross-reactivity and off-target effect studies in drug development. This guide, therefore, is structured as a template that can be populated with specific data once it becomes available for this compound and its comparators.

Comparative Binding Profile of this compound and Alternatives

A critical initial step in assessing cross-reactivity is to quantify the binding affinity of the investigational compound against a panel of related and unrelated biological targets. This data, typically generated through techniques such as radioligand binding assays or surface plasmon resonance, provides a quantitative measure of specificity.

Table 1: Comparative Ki (nM) Values for this compound and Competitor Compounds

TargetThis compound (Ki, nM)Compound A (Ki, nM)Compound B (Ki, nM)
Primary Target Data not availableInsert DataInsert Data
Off-Target 1Data not availableInsert DataInsert Data
Off-Target 2Data not availableInsert DataInsert Data
Off-Target 3Data not availableInsert DataInsert Data
............

Note: This table should be populated with experimental data. Ki values represent the inhibition constant, with lower values indicating higher binding affinity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of cross-reactivity findings. Below are template protocols for key assays used to assess binding specificity.

Radioligand Binding Assay Protocol
  • Preparation of Cell Membranes: Homogenize cells or tissues expressing the target receptor in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in a fresh buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand (e.g., [3H]-ligand) at a concentration near its Kd, and varying concentrations of the test compound (this compound or alternatives).

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter captures the membranes with bound radioligand.

  • Quantification: Wash the filters to remove unbound radioligand. Place the filter discs in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Kinase Panel Screening
  • Assay Principle: Utilize a platform (e.g., radiometric, fluorescence-based) to measure the enzymatic activity of a broad panel of kinases in the presence of the test compound.

  • Compound Preparation: Serially dilute this compound to a range of concentrations.

  • Kinase Reaction: For each kinase in the panel, initiate the reaction by adding ATP (often radiolabeled [γ-33P]-ATP) to a mixture of the kinase, a suitable substrate, and the test compound.

  • Incubation: Allow the kinase reaction to proceed for a defined period at a controlled temperature.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. In a radiometric assay, this involves capturing the phosphorylated substrate on a filter and measuring incorporated radioactivity.

  • Data Analysis: Calculate the percent inhibition of each kinase's activity at each concentration of the test compound. Report results as the percentage of inhibition at a specific concentration (e.g., 1 µM) or as IC50 values for kinases showing significant inhibition.

Signaling Pathway and Experimental Workflow Visualization

Understanding the potential impact of off-target binding requires visualizing the implicated signaling pathways and the experimental workflow used to assess these interactions.

cluster_0 Compound Screening cluster_1 Data Analysis cluster_2 Functional Assessment Test Compound (this compound) Test Compound (this compound) Primary Target Assay Primary Target Assay Test Compound (this compound)->Primary Target Assay Off-Target Panel Off-Target Panel Test Compound (this compound)->Off-Target Panel Binding Affinity (Ki) Binding Affinity (Ki) Primary Target Assay->Binding Affinity (Ki) Selectivity Profile Selectivity Profile Off-Target Panel->Selectivity Profile Cell-based Assays Cell-based Assays Selectivity Profile->Cell-based Assays Downstream Signaling Downstream Signaling Cell-based Assays->Downstream Signaling

Figure 1: Workflow for assessing the cross-reactivity of this compound.

This guide provides a framework for the comprehensive evaluation of this compound's cross-reactivity. The objective comparison of its binding profile and functional effects against relevant alternatives, presented in a clear and data-driven manner, is essential for informed decision-making in the drug development process. As data for this compound becomes available, this guide can be populated to offer a complete and actionable comparative analysis.

Comparative Efficacy Analysis of the Novel BET Inhibitor SJ-C1044

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The Bromodomain and Extra-Terminal (BET) family of proteins (including BRD2, BRD3, and BRD4) are key epigenetic readers that regulate gene transcription.[1][2] They play a crucial role in the expression of major oncogenes, such as MYC, making them a significant target in cancer therapy.[1][3][4] Small-molecule inhibitors that target BET proteins have shown promise in various cancers.[3][5][6] This guide provides a comparative analysis of SJ-C1044, a novel investigational BET inhibitor, against established compounds JQ1 and OTX015 (Birabresib) in a preclinical model of Acute Myeloid Leukemia (AML).

Mechanism of Action: BET Protein Inhibition

BET proteins bind to acetylated lysine (B10760008) residues on histones, recruiting transcriptional machinery to drive the expression of target genes.[2][7] Inhibitors like this compound are designed to competitively bind to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin and thereby suppressing the transcription of key oncogenes.[3][8] This action leads to decreased cell proliferation and induction of apoptosis in susceptible cancer cells.

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Histones Acetylated Histones BRD4 BRD4 Histones->BRD4 Binds to PTEFb P-TEFb (CDK9/Cyclin T1) BRD4->PTEFb Recruits RNAPII RNA Pol II PTEFb->RNAPII Phosphorylates & Activates MYC MYC Gene Transcription RNAPII->MYC Initiates MYC_Protein MYC Protein MYC->MYC_Protein Translation SJC1044 This compound SJC1044->BRD4 Inhibits Binding Proliferation Cell Proliferation & Survival MYC_Protein->Proliferation Promotes

Figure 1. Simplified BRD4 signaling pathway and the inhibitory mechanism of this compound.

Quantitative Data Summary

The following tables summarize the in vitro performance of this compound compared to JQ1 and OTX015. Experiments were conducted using the MV-4-11 AML cell line, which is known to be sensitive to BET inhibitors.[9][10][11][12]

Table 1: Biochemical Inhibitory Activity against BRD4

This assay measures the direct inhibition of the BRD4 protein's first bromodomain (BD1). Lower IC50 values indicate higher potency.

CompoundTargetAssay TypeIC50 (nM)
This compound BRD4 (BD1)AlphaScreen45
JQ1BRD4 (BD1)AlphaScreen77[8][13]
OTX015BRD2/3/4Cell-free Assay92-112[14][15]

Table 2: Cellular Anti-proliferative Activity

This assay measures the compound's ability to inhibit the growth and viability of cancer cells. Lower EC50 values indicate greater effectiveness.

CompoundCell LineAssay TypeEC50 (nM)
This compound MV-4-11CellTiter-Glo95
JQ1MV-4-11Various~100-200
OTX015MV-4-11Various~150-250

Table 3: Cellular Target Engagement - MYC Repression

This experiment measures the reduction of the MYC oncoprotein, a key downstream target of BRD4, after 24 hours of treatment.

CompoundCell LineConcentrationMYC Protein Level (vs. Control)
This compound MV-4-11500 nM18%
JQ1Various500 nM~25-35%[13]
OTX015Various500 nM~30-40%

Experimental Workflow Visualization

The general workflow for evaluating the compounds involves biochemical assays, cell-based proliferation assays, and target validation via Western Blot.

cluster_phase1 Phase 1: Biochemical Assay cluster_phase2 Phase 2: Cellular Assay cluster_phase3 Phase 3: Target Validation P1_Start Recombinant BRD4 Protein P1_Assay AlphaScreen Assay (IC50 Determination) P1_Start->P1_Assay P1_End Biochemical Potency P1_Assay->P1_End P2_Start MV-4-11 AML Cells P2_Treat Treat with Compound Series P2_Start->P2_Treat P2_Assay CellTiter-Glo Assay (72h Incubation) P2_Treat->P2_Assay P2_End Cellular Efficacy (EC50) P2_Assay->P2_End P3_Start MV-4-11 AML Cells P3_Treat Treat with 500 nM Compound (24h) P3_Start->P3_Treat P3_Lysis Cell Lysis & Protein Quantification P3_Treat->P3_Lysis P3_WB Western Blot (MYC & GAPDH) P3_Lysis->P3_WB P3_End On-Target Activity P3_WB->P3_End

Figure 2. High-level experimental workflow for inhibitor characterization.

Experimental Protocols

BRD4 (BD1) Biochemical Inhibition Assay (AlphaScreen)

This protocol measures the ability of a test compound to disrupt the interaction between the BRD4 bromodomain and an acetylated histone peptide.

  • Materials: Recombinant His-tagged human BRD4(BD1), biotinylated tetra-acetylated histone H4 peptide, AlphaScreen™ Nickel Chelate Donor beads, and Streptavidin Acceptor beads.[16]

  • Procedure:

    • Prepare serial dilutions of the test compounds (this compound, JQ1, OTX015) in an appropriate assay buffer.

    • In a 384-well plate, add the diluted compounds, His-tagged BRD4 protein, and the biotinylated histone peptide.[16]

    • Incubate the plate for 30 minutes at room temperature to allow for binding equilibrium.

    • Add the AlphaScreen Donor and Acceptor beads to the wells.

    • Incubate for 60-120 minutes at room temperature in the dark.[16]

    • Read the plate on an AlphaScreen-capable plate reader.

    • Data is normalized to controls, and IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay (CellTiter-Glo®)

This assay quantifies the number of viable cells in culture by measuring ATP levels, which indicate metabolically active cells.[17][18]

  • Materials: MV-4-11 cells, RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, opaque-walled 96-well plates, CellTiter-Glo® Luminescent Cell Viability Reagent.[17][19]

  • Procedure:

    • Seed MV-4-11 cells in opaque-walled 96-well plates at a density of 10,000 cells per well in 100 µL of culture medium.

    • Prepare serial dilutions of the test compounds and add them to the wells. Include vehicle-only (DMSO) controls.

    • Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

    • Equilibrate the plates to room temperature for approximately 30 minutes.[18][20]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[18][20]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18][20]

    • Measure luminescence using a plate reader. EC50 values are determined from the dose-response curves.

Western Blot for MYC Protein Expression

This protocol is used to detect and quantify the levels of the MYC protein in cell lysates after treatment with the inhibitors.

  • Materials: MV-4-11 cells, RIPA lysis buffer, protease inhibitors, BCA protein assay kit, SDS-PAGE gels, PVDF membrane, primary antibodies (anti-c-MYC, anti-GAPDH), HRP-conjugated secondary antibody, ECL detection reagent.[21][22]

  • Procedure:

    • Treat MV-4-11 cells with 500 nM of each compound or vehicle control for 24 hours.

    • Harvest cells and lyse them using RIPA buffer supplemented with protease inhibitors.[21]

    • Determine the protein concentration of each lysate using a BCA assay.[21]

    • Load 20-25 µg of total protein per lane onto an SDS-PAGE gel and perform electrophoresis.[22]

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the primary anti-c-MYC antibody overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Apply an ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

    • Re-probe the membrane with an anti-GAPDH antibody to serve as a loading control. Densitometry analysis is used to quantify the relative protein levels.

References

Safety Operating Guide

Proper Disposal Procedures for Unidentified Laboratory Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for the identifier "SJ-C1044" could not be located in publicly available resources. The following procedures are general guidelines for the handling and disposal of unknown or unlabeled chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and follow all local, state, and federal regulations. Never attempt to dispose of an unknown chemical without proper institutional guidance.

The proper management and disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.[1][2] This guide provides a procedural framework for researchers, scientists, and drug development professionals when encountering an unidentified chemical substance.

Immediate Safety and Handling Protocol

When an unknown chemical is found, it should be treated as hazardous until its identity is confirmed.[1][3] The primary goal is to ensure the safety of laboratory personnel and to prevent environmental contamination.

Step-by-Step Procedure for Handling Unidentified Chemicals:

  • Do Not Touch: Avoid direct physical contact with the container or substance. Do not open the container if you suspect it may be reactive or unstable.[4]

  • Isolate the Area: Secure the location where the unknown chemical was found to prevent accidental exposure to others.

  • Assess the Container: Visually inspect the container for any signs of deterioration, damage, swelling, or crystal formation around the cap.[5] If any of these signs are present, contact your EHS department immediately.[5]

  • Attempt to Identify:

    • Consult with the Principal Investigator, lab manager, or colleagues who may have information about past or current experiments.[4]

    • Review laboratory notebooks and chemical inventories to see if they provide any clues.[4][5]

    • Observe the physical characteristics of the substance (color, state) without opening the container.[5]

  • Label as "Unknown": If the chemical cannot be identified, label the container clearly as "Unknown Chemical - Do Not Use or Dispose."[2][5] Include any known information, such as the date it was found and the location.

  • Contact EHS: Report the unidentified chemical to your institution's EHS department.[2][5][6] They will provide specific instructions for handling, potential analysis, and proper disposal. The cost of identifying and disposing of unknown chemicals is typically the responsibility of the generating department.[2][4]

Data for Disposal Determination

A Safety Data Sheet is the primary source of information for the safe disposal of a chemical.[7][8][9] The table below summarizes the critical information that would be found in an SDS to guide disposal procedures.

Data Point (SDS Section)Relevance to Disposal
Section 2: Hazard Identification Identifies physical and health hazards (e.g., flammable, corrosive, toxic) which determine the waste category.
Section 3: Composition/Information on Ingredients Lists chemical constituents, which is necessary for waste stream segregation and labeling.[1]
Section 7: Handling and Storage Provides information on incompatible materials to prevent dangerous reactions in waste containers.[10]
Section 9: Physical and Chemical Properties Details properties like pH, and solubility which can inform neutralization or stabilization steps if permitted.
Section 10: Stability and Reactivity Outlines chemical instabilities and conditions to avoid (e.g., shock, heat) during storage and disposal.[10]
Section 13: Disposal Considerations Provides specific guidance on proper disposal methods and regulatory requirements.
Section 14: Transport Information Contains shipping names and hazard classes required for transporting hazardous waste.

Experimental Protocols

In the absence of an SDS, your EHS department or a licensed hazardous waste contractor will need to perform an analysis to characterize the unknown waste.[4][5] This typically involves:

  • Categorization Tests: Simple tests for properties like pH can help in preliminary categorization.[4]

  • Instrumental Analysis: Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Fourier-Transform Infrared Spectroscopy (FTIR) may be used to identify the chemical components.

These tests must be conducted by trained professionals in a controlled environment.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of an unidentified chemical in a laboratory setting.

G start Unidentified Chemical Container Found assess_container Visually Assess Container (Stable? Damaged? Leaking?) start->assess_container is_stable Container Stable? assess_container->is_stable contact_ehs_urgent Contact EHS Immediately! Isolate Area is_stable->contact_ehs_urgent No attempt_id Attempt to Identify (Consult colleagues, review records) is_stable->attempt_id Yes ehs_disposal EHS Manages Analysis and Final Disposal contact_ehs_urgent->ehs_disposal is_identified Chemical Identified? attempt_id->is_identified follow_sds Consult SDS for Specific Disposal Protocol is_identified->follow_sds Yes label_unknown Label as 'UNKNOWN' Include all available info is_identified->label_unknown No follow_sds->ehs_disposal contact_ehs_routine Contact EHS for Pickup and Analysis label_unknown->contact_ehs_routine contact_ehs_routine->ehs_disposal

Caption: Workflow for handling and disposing of an unidentified chemical.

While specific disposal instructions for "this compound" cannot be provided without an SDS, adherence to a robust safety protocol for unknown substances is paramount. Always prioritize safety, clear communication with your EHS department, and compliant waste management practices to ensure a secure research environment.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.